3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide
Description
3-Chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide is a chemical compound with a complex structure that includes both aromatic and heterocyclic elements
Properties
Molecular Formula |
C12H10Cl2N2O2S |
|---|---|
Molecular Weight |
317.2 g/mol |
IUPAC Name |
3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzenesulfonamide |
InChI |
InChI=1S/C12H10Cl2N2O2S/c1-8-10(14)3-2-4-11(8)19(17,18)16-12-6-5-9(13)7-15-12/h2-7H,1H3,(H,15,16) |
InChI Key |
PYXVLBCALMTNGR-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC=C1Cl)S(=O)(=O)NC2=NC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide typically involves multiple steps. One common method starts with the chlorination of 2-methylbenzenesulfonamide to introduce the chlorine atom at the 3-position. This is followed by a coupling reaction with 5-chloropyridine-2-amine under suitable conditions to form the final product. The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and catalysts such as palladium on carbon.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. These could include continuous flow reactions and the use of automated synthesis equipment to ensure high yield and purity. The choice of solvents and catalysts may also be optimized to reduce costs and environmental impact.
Chemical Reactions Analysis
Types of Reactions
3-Chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove chlorine atoms or to convert nitro groups to amines.
Substitution: Nucleophilic substitution reactions can replace the chlorine atoms with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be employed for substitution reactions.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonic acids, while reduction could produce amines. Substitution reactions can result in a wide variety of derivatives, depending on the nucleophile used.
Scientific Research Applications
3-Chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: This compound can be used in the study of enzyme inhibition and protein interactions.
Industry: It can be used in the production of agrochemicals and other specialty chemicals.
Mechanism of Action
The mechanism of action of 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can inhibit the activity of these targets by binding to their active sites or by altering their conformation. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
- 3-Chloro-N-(5-chloropyridin-2-yl)-2,2-dimethylpropanamide
- 3-Chloro-N-(5-chloropyridin-2-yl)propanamide
Uniqueness
Compared to similar compounds, 3-chloro-N-(5-chloropyridin-2-yl)-2-methylbenzene-1-sulfonamide has unique structural features that may confer specific advantages in its applications. For example, the presence of both chlorine atoms and the sulfonamide group can enhance its binding affinity to certain molecular targets, making it a more potent inhibitor in biological assays.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
